Home > Products > Screening Compounds P140011 > 8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one -

8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-14950657
CAS Number:
Molecular Formula: C19H27N5O4S
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, also known by its developmental code name Ebvaciclib, is a small molecule currently under investigation for its potential therapeutic applications in oncology, particularly as a cyclin-dependent kinase inhibitor. It is classified as a CDK inhibitor, targeting cyclin-dependent kinases 2, 4, and 6, which play crucial roles in cell cycle regulation.

Source

Ebvaciclib is being developed by Pfizer and is currently undergoing clinical trials to evaluate its efficacy and safety in treating various types of cancer, including hormone receptor-positive breast cancer and other malignancies. The compound's chemical structure features multiple functional groups that contribute to its biological activity.

Classification
  • Type: Small Molecule
  • Drug Class: Cyclin-dependent kinase inhibitor
  • Investigational Status: Under clinical investigation (NCT03519178) for cancer treatment .
Synthesis Analysis

Methods

The synthesis of Ebvaciclib involves several key steps that utilize advanced organic chemistry techniques. The process typically includes:

  1. Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves constructing the bicyclic structure through reactions such as cyclization and condensation.
  2. Introduction of Functional Groups: The addition of the methylsulfonyl piperidine moiety and the hydroxy-methylcyclopentyl group is achieved through nucleophilic substitution reactions.
  3. Final Modifications: The compound undergoes final modifications to ensure proper stereochemistry and functionalization.

Technical Details

The synthetic route requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization at each synthesis stage .

Molecular Structure Analysis

Structure

Ebvaciclib has a complex molecular structure characterized by the following:

  • Chemical Formula: C20_{20}H27_{27}F2_{2}N5_{5}O4_{4}S
  • Molecular Weight: 471.52 g/mol
  • Key Functional Groups: Hydroxyl group, methylsulfonyl group, piperidine ring, and a pyrido[2,3-d]pyrimidine scaffold.

Data

The compound's structural representation can be summarized as follows:

  • IUPAC Name: 8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
  • InChI Key: QIEKHLDZKRQLLN-FOIQADDNSA-N
  • CAS Number: 2185857-97-8 .
Chemical Reactions Analysis

Ebvaciclib participates in various chemical reactions relevant to its mechanism of action as a CDK inhibitor:

  1. Inhibition of Cyclin-dependent Kinases: The compound binds to the ATP-binding site of CDK enzymes, preventing phosphorylation of target proteins necessary for cell cycle progression.
  2. Potential Metabolic Reactions: It may undergo metabolic transformations in vivo, including oxidation and conjugation reactions that could affect its pharmacokinetics.

Technical Details

The binding affinity and inhibitory potency against specific CDKs have been evaluated using enzyme assays and molecular docking studies .

Mechanism of Action

Ebvaciclib exerts its pharmacological effects primarily through the inhibition of cyclin-dependent kinases 2, 4, and 6:

  1. Cell Cycle Regulation: By inhibiting these kinases, Ebvaciclib disrupts the phosphorylation cascade required for G1 to S phase transition in the cell cycle.
  2. Induction of Apoptosis: The resultant cell cycle arrest can lead to programmed cell death in rapidly dividing cancer cells.

Data

Preclinical studies have demonstrated that Ebvaciclib effectively reduces tumor growth in models of breast cancer by modulating cell cycle dynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in aqueous media may vary based on pH.

Chemical Properties

  • Stability: Stability under physiological conditions has been assessed; degradation pathways may include hydrolysis or oxidation.
  • Boiling Point: Not specifically reported but expected to be high due to molecular weight.

Relevant data from studies indicate that the compound exhibits favorable pharmacokinetic properties suitable for oral administration .

Applications

Ebvaciclib is primarily investigated for its potential applications in treating various cancers:

  1. Oncology Therapeutics: As a CDK inhibitor, it targets tumors resistant to conventional therapies.
  2. Clinical Trials: Currently undergoing Phase 1/2a trials to assess safety and efficacy in patients with advanced breast cancer and other malignancies .

Properties

Product Name

8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C19H27N5O4S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C19H27N5O4S/c1-19(26)9-3-4-15(19)24-16(25)6-5-13-12-20-18(22-17(13)24)21-14-7-10-23(11-8-14)29(2,27)28/h5-6,12,14-15,26H,3-4,7-11H2,1-2H3,(H,20,21,22)/t15-,19-/m0/s1

InChI Key

DVAPMYJVUZJNDK-KXBFYZLASA-N

Canonical SMILES

CC1(CCCC1N2C(=O)C=CC3=CN=C(N=C32)NC4CCN(CC4)S(=O)(=O)C)O

Isomeric SMILES

C[C@@]1(CCC[C@@H]1N2C(=O)C=CC3=CN=C(N=C32)NC4CCN(CC4)S(=O)(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.